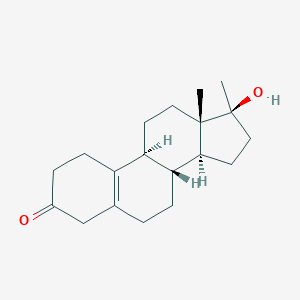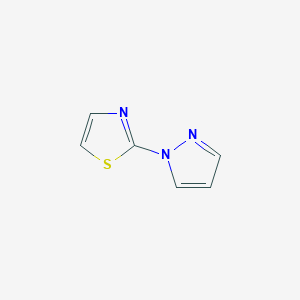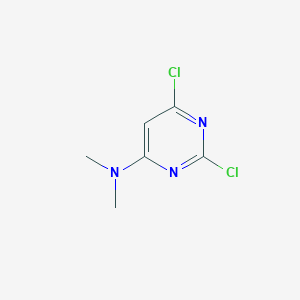
2,6-dichloro-N,N-dimethylpyrimidin-4-amine
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-dichloro-N,N-dimethylpyrimidin-4-amine involves several chemical strategies, including cyclization reactions and nucleophilic substitutions. For example, cyclization of specific precursors in the presence of Ni(NO3)2 has been demonstrated to form compounds with similar pyrimidin-amine structures (Repich et al., 2017). Additionally, the reaction of chalcone derivatives with guanidine hydrochloride in dimethylformamide has been used to synthesize 4,6-substituted di-(phenyl) pyrimidin-2-amines (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,6-dichloro-N,N-dimethylpyrimidin-4-amine often features hydrogen bonding and π-stacking interactions, contributing to their stability and reactivity. The detailed analysis of such structures provides insights into their potential applications and reactivity patterns (Repich et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrimidin-amine derivatives involves nucleophilic displacement reactions, where specific substituents in the pyrimidine ring are replaced by nucleophiles. This reactivity pattern is crucial for the synthesis of a wide range of pyrimidine-based compounds with varied biological activities (Jafar et al., 2017).
Physical Properties Analysis
The physical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science.
Chemical Properties Analysis
The chemical properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by their functional groups and molecular geometry. Studies on these properties help in identifying potential uses of these compounds in chemical synthesis and as intermediates in the production of more complex molecules.
For more comprehensive details on the synthesis, molecular structure, chemical reactions, and properties of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine and its derivatives, the following references provide valuable insights:
科学的研究の応用
Synthesis of Energetic Materials
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as an intermediate in the synthesis of energetic materials . Energetic materials are a class of materials with high energy content, often used in explosives, propellants, and pyrotechnics .
- Methods of Application : The synthesis involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .
- Results or Outcomes : The synthetic reactions proceeded under mild conditions, leading to the production of 4-amino-2,6-dichloropyridine .
Synthesis of Pyrimidine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Methods of Application : The synthesis involves nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The reaction resulted in the formation of 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKMWBQSJTIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572776 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N,N-dimethylpyrimidin-4-amine | |
CAS RN |
117077-93-7 | |
| Record name | 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

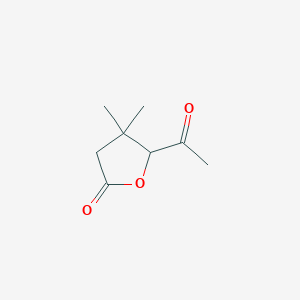
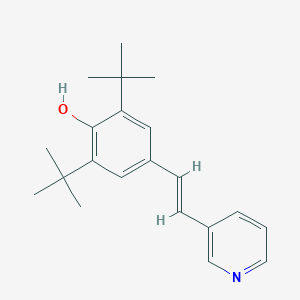
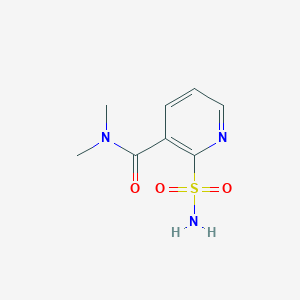
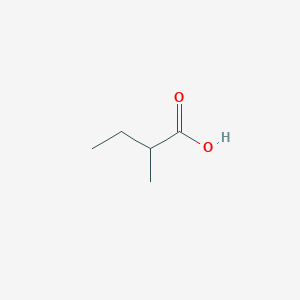
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)

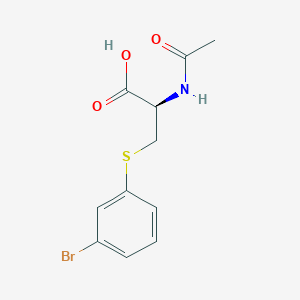
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)

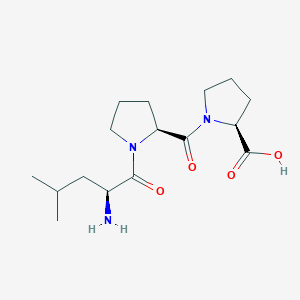
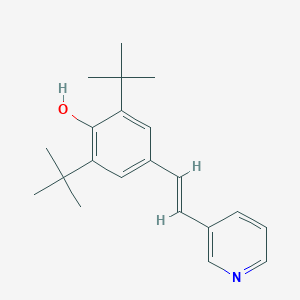
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
